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molecular formula C25H15Br B071387 2-Bromo-9,9'-spirobi[fluorene] CAS No. 171408-76-7

2-Bromo-9,9'-spirobi[fluorene]

Cat. No. B071387
M. Wt: 395.3 g/mol
InChI Key: ONCCVJKFWKAZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345301B2

Procedure details

A suspension of 158.1 g (0.4 mol) of 2-bromo-9,9′-spirobifluorene and 89.6 g (1 mol) of copper(I) cyanide in 1100 ml of NMP was heated to 160° C. for 16 h. After cooling to 30° C., the mixture was admixed with 1000 ml of saturated ammonia solution and stirred for a further 30 min. The precipitate was filtered off with suction, washed three times with 300 ml of saturated ammonia solution and three times with 300 ml of water, and suction-dried. After the solid had been dissolved in 1000 ml of dichloromethane, the solution was dried over sodium sulfate, filtered through silica gel and concentrated to dryness. The thus obtained crude product was recrystallized once from dioxane:ethanol (400 ml:750 ml). After the crystals had been dried under reduced pressure at 80° C., 81.0 g (237 mmol), corresponding to 59.3% of theory, were obtained.
Quantity
158.1 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
89.6 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]3([C:26]4[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=4[C:20]4[C:15]3=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:4]=2[CH:3]=1.[Cu][C:28]#[N:29].N>CN1C(=O)CCC1>[C:28]([C:17]1[CH:18]=[CH:19][C:20]2[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:5]3([C:4]4[CH:3]=[CH:2][CH:14]=[CH:13][C:12]=4[C:11]4[C:6]3=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:15]=2[CH:16]=1)#[N:29]

Inputs

Step One
Name
Quantity
158.1 g
Type
reactant
Smiles
BrC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13
Name
copper(I) cyanide
Quantity
89.6 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
1100 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed three times with 300 ml of saturated ammonia solution and three times with 300 ml of water
CUSTOM
Type
CUSTOM
Details
suction-dried
DISSOLUTION
Type
DISSOLUTION
Details
After the solid had been dissolved in 1000 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The thus obtained crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized once from dioxane
CUSTOM
Type
CUSTOM
Details
After the crystals had been dried under reduced pressure at 80° C.
CUSTOM
Type
CUSTOM
Details
81.0 g (237 mmol), corresponding to 59.3% of theory, were obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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